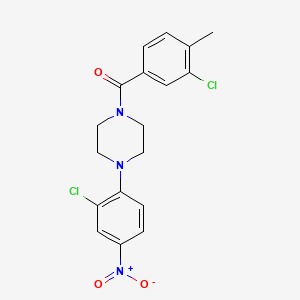![molecular formula C20H21N5O3 B4192503 N-[1-methyl-2-(1-pyrrolidinylmethyl)-1H-benzimidazol-5-yl]-3-nitrobenzamide](/img/structure/B4192503.png)
N-[1-methyl-2-(1-pyrrolidinylmethyl)-1H-benzimidazol-5-yl]-3-nitrobenzamide
Vue d'ensemble
Description
N-[1-methyl-2-(1-pyrrolidinylmethyl)-1H-benzimidazol-5-yl]-3-nitrobenzamide is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of poly(ADP-ribose) polymerase (PARP), which is an enzyme involved in DNA repair. The inhibition of PARP has been shown to have therapeutic potential in various diseases, including cancer and neurodegenerative disorders.
Mécanisme D'action
The mechanism of action of N-[1-methyl-2-(1-pyrrolidinylmethyl)-1H-benzimidazol-5-yl]-3-nitrobenzamide involves the inhibition of N-[1-methyl-2-(1-pyrrolidinylmethyl)-1H-benzimidazol-5-yl]-3-nitrobenzamide. N-[1-methyl-2-(1-pyrrolidinylmethyl)-1H-benzimidazol-5-yl]-3-nitrobenzamide is an enzyme involved in DNA repair, and its inhibition results in the accumulation of DNA damage. This ultimately leads to cell death. In addition, the inhibition of N-[1-methyl-2-(1-pyrrolidinylmethyl)-1H-benzimidazol-5-yl]-3-nitrobenzamide has been shown to enhance the efficacy of chemotherapy and radiotherapy.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-[1-methyl-2-(1-pyrrolidinylmethyl)-1H-benzimidazol-5-yl]-3-nitrobenzamide are mainly related to its inhibition of N-[1-methyl-2-(1-pyrrolidinylmethyl)-1H-benzimidazol-5-yl]-3-nitrobenzamide. This inhibition results in the accumulation of DNA damage and ultimately leads to cell death. In addition, the inhibition of N-[1-methyl-2-(1-pyrrolidinylmethyl)-1H-benzimidazol-5-yl]-3-nitrobenzamide has been shown to enhance the efficacy of chemotherapy and radiotherapy.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using N-[1-methyl-2-(1-pyrrolidinylmethyl)-1H-benzimidazol-5-yl]-3-nitrobenzamide in lab experiments is its potent inhibition of N-[1-methyl-2-(1-pyrrolidinylmethyl)-1H-benzimidazol-5-yl]-3-nitrobenzamide. This makes it a useful tool for studying the role of N-[1-methyl-2-(1-pyrrolidinylmethyl)-1H-benzimidazol-5-yl]-3-nitrobenzamide in various biological processes. However, one limitation of using N-[1-methyl-2-(1-pyrrolidinylmethyl)-1H-benzimidazol-5-yl]-3-nitrobenzamide is its potential toxicity. It is important to use appropriate safety measures when handling this compound.
Orientations Futures
There are several future directions for the use of N-[1-methyl-2-(1-pyrrolidinylmethyl)-1H-benzimidazol-5-yl]-3-nitrobenzamide in scientific research. One direction is the development of more potent and selective N-[1-methyl-2-(1-pyrrolidinylmethyl)-1H-benzimidazol-5-yl]-3-nitrobenzamide inhibitors. This could lead to the development of more effective therapies for cancer and other diseases. Another direction is the study of the role of N-[1-methyl-2-(1-pyrrolidinylmethyl)-1H-benzimidazol-5-yl]-3-nitrobenzamide in other biological processes, such as inflammation and immune response. Finally, the use of N-[1-methyl-2-(1-pyrrolidinylmethyl)-1H-benzimidazol-5-yl]-3-nitrobenzamide in combination with other drugs could lead to the development of more effective therapies for various diseases.
Applications De Recherche Scientifique
N-[1-methyl-2-(1-pyrrolidinylmethyl)-1H-benzimidazol-5-yl]-3-nitrobenzamide has been widely used in scientific research. Its main application is in the field of cancer research, where it has been shown to enhance the efficacy of chemotherapy and radiotherapy. The inhibition of N-[1-methyl-2-(1-pyrrolidinylmethyl)-1H-benzimidazol-5-yl]-3-nitrobenzamide by N-[1-methyl-2-(1-pyrrolidinylmethyl)-1H-benzimidazol-5-yl]-3-nitrobenzamide results in the accumulation of DNA damage and ultimately leads to cell death. This makes it a promising therapeutic agent for various types of cancer, including breast, ovarian, and prostate cancer.
Propriétés
IUPAC Name |
N-[1-methyl-2-(pyrrolidin-1-ylmethyl)benzimidazol-5-yl]-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O3/c1-23-18-8-7-15(12-17(18)22-19(23)13-24-9-2-3-10-24)21-20(26)14-5-4-6-16(11-14)25(27)28/h4-8,11-12H,2-3,9-10,13H2,1H3,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIOKCFBVPJTPIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-])N=C1CN4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-methyl-2-(pyrrolidin-1-ylmethyl)-1H-benzimidazol-5-yl]-3-nitrobenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(5-{[(cyclohexylamino)carbonyl]amino}-1-methyl-1H-benzimidazol-2-yl)ethyl]benzamide](/img/structure/B4192422.png)

![3-(2,3-dihydro-1,4-benzodioxin-2-yl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6(7H)-one](/img/structure/B4192437.png)
![4-methyl-N-{2-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzenesulfonamide](/img/structure/B4192442.png)
![N-isopropyl-2-[(2-thienylacetyl)amino]benzamide](/img/structure/B4192445.png)



![4-bromo-N-{5-methyl-2-[(phenoxyacetyl)amino]phenyl}benzamide](/img/structure/B4192483.png)
![2-[(4-iodobenzyl)thio]-5-phenyl-1,3,4-oxadiazole](/img/structure/B4192488.png)
![N-{4-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}cyclohexanecarboxamide](/img/structure/B4192490.png)
![10-[(3-methyl-1-piperidinyl)carbonyl]-10H-phenothiazine](/img/structure/B4192508.png)
![N-(3,4-dimethoxyphenyl)-2-(1,1-dioxido-2H-naphtho[1,8-cd]isothiazol-2-yl)propanamide](/img/structure/B4192509.png)
